

# Introduction: Unveiling a Key Prostaglandin Metabolite

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: 11-Deoxy prostaglandin F2beta

CAS No.: 37786-07-5

Cat. No.: B160263

[Get Quote](#)

Prostaglandins are a class of lipid compounds that exert profound and diverse effects on a wide range of physiological and pathological processes. While much attention has been focused on primary prostaglandins like PGF2 $\alpha$  and PGD2, their metabolites are emerging as critical players in cellular signaling. This guide focuses on 11-Deoxy prostaglandin F2 $\beta$ , a member of the F-series prostaglandin family.

For clarity, this guide will discuss the compound and its close, more extensively studied isomer, 9 $\alpha$ ,11 $\beta$ -prostaglandin F2 (also known as 11 $\beta$ -PGF2 $\alpha$  or 11-epi PGF2 $\alpha$ ). 9 $\alpha$ ,11 $\beta$ -PGF2 is a primary and bioactive metabolite of prostaglandin D2 (PGD2), formed via the action of an 11-keto reductase enzyme.[1][2][3] The defining structural feature of these molecules is the absence of the hydroxyl group at the C-11 position, a modification that significantly influences their biological activity compared to the canonical PGF2 $\alpha$ . [4] Understanding the mechanism of action of 11-Deoxy PGF2 $\beta$  and its relatives is crucial for researchers in pharmacology, cell biology, and drug development, particularly in areas like inflammation, smooth muscle physiology, and oncology.

## Part 1: Receptor Interaction and Binding Profile

The biological effects of 11-Deoxy PGF2 $\beta$  are initiated by its interaction with specific cell surface receptors. Prostaglandins mediate their effects through a family of G protein-coupled receptors (GPCRs).[5]

## Primary Target: The Prostaglandin F2 $\alpha$ Receptor (FP Receptor)

The principal target for 11-Deoxy PGF2 $\beta$  and its isomers is the Prostaglandin F2 $\alpha$  receptor, commonly known as the FP receptor.[1][6] Studies have demonstrated that 9 $\alpha$ ,11 $\beta$ -PGF2 is a full agonist at the FP receptor, exhibiting a potency comparable to that of PGD2 in some tissues.[7] For instance, in the cat iris sphincter, a tissue rich in FP receptors, 11 $\beta$ -PGF2 $\alpha$  induces contraction with a half-maximal effective concentration (EC50) of 0.045  $\mu$ M.[1]

## Cross-Reactivity with Other Prostanoid Receptors

While the FP receptor is the primary target, prostaglandins often exhibit a degree of promiscuity, binding to multiple receptor subtypes. 9 $\alpha$ ,11 $\beta$ -PGF2 has been shown to interact with other prostanoid receptors, although generally with lower potency than at the FP receptor.

| Receptor Subtype   | Interaction with 9 $\alpha$ ,11 $\beta$ -PGF2 | Relative Potency                      | Reference |
|--------------------|-----------------------------------------------|---------------------------------------|-----------|
| FP Receptor        | Full Agonist                                  | High (Comparable to PGD2)             | [7]       |
| TP Receptor        | Agonist                                       | Moderate (Similar to PGD2)            | [7]       |
| DP Receptor        | Weak Agonist                                  | ~30-60 fold less potent than PGD2     | [7]       |
| EP1 Receptor       | Low Potency Agonist                           | ~2000-3000 fold less potent than PGE2 | [7]       |
| EP2 Receptor       | Low Potency Agonist                           | ~3500 fold less potent than PGE2      | [7]       |
| IP & EP3 Receptors | No significant affinity or action             | N/A                                   | [7]       |

This binding profile indicates that the physiological effects of 11-Deoxy PGF2 $\beta$  are likely dominated by the activation of FP and, to a lesser extent, TP receptors. The conversion of

PGD2 to 9 $\alpha$ ,11 $\beta$ -PGF2 represents a metabolic switch, decreasing activity at DP receptors while maintaining or enhancing activity at FP and TP receptors.[7]

## Part 2: Downstream Signaling Cascades

Upon binding of 11-Deoxy PGF2 $\beta$  to the FP receptor, a conformational change is induced in the receptor, initiating a cascade of intracellular signaling events. The FP receptor is canonically coupled to the Gq alpha subunit of the heterotrimeric G protein complex.[8]

### The Canonical Gq/Phospholipase C Pathway

- **Gq Activation:** Ligand binding promotes the exchange of GDP for GTP on the G $\alpha$ q subunit, causing its dissociation from the  $\beta\gamma$  subunits.
- **Phospholipase C (PLC) Activation:** The activated G $\alpha$ q subunit stimulates the membrane-bound enzyme phospholipase C.
- **Second Messenger Generation:** PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9]
- **Calcium Mobilization:** IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca $^{2+}$ ) into the cytosol.[10]
- **Protein Kinase C (PKC) Activation:** The rise in intracellular Ca $^{2+}$  and the presence of DAG synergistically activate Protein Kinase C (PKC), which then phosphorylates a host of downstream target proteins, modulating their activity.[10]

### Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways

Beyond the classical PLC pathway, FP receptor activation also leads to the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK).

- **ERK and CREB Phosphorylation:** Studies in MCF-7 breast cancer cells have shown that 11 $\beta$ -PGF2 $\alpha$  (at concentrations of 0.1 and 1  $\mu$ M) induces the phosphorylation of ERK and the

cAMP response element-binding protein (CREB).<sup>[1]</sup> This pathway is critical for regulating gene expression related to cell proliferation and survival.



[Click to download full resolution via product page](#)

Caption: Signaling pathway of 11-Deoxy PGF2 $\beta$  via the FP receptor.

## Part 3: Cellular and Physiological Consequences

The activation of these signaling pathways translates into tangible cellular and physiological effects, highlighting the compound's biological importance.

- **Smooth Muscle Contraction:** 11-Deoxy PGF2 $\beta$  and its isomers are potent contractile agonists. They induce contraction in various smooth muscle tissues, including human bronchial smooth muscle and guinea pig trachea.[1][3] This effect is particularly relevant in asthma, where 9 $\alpha$ ,11 $\beta$ -PGF2 is a potent bronchoconstrictor, approximately 28-32 times more potent than histamine.[2]
- **Cell Proliferation and Viability:** The activation of ERK/CREB pathways contributes to increased cell viability and proliferation. This has been observed in MCF-7 breast cancer cells that express the FP receptor.[1]
- **Role in Reproduction and Parturition:** While studied more for PGF2 $\alpha$ , the FP receptor is essential for reproductive functions like luteolysis (the degradation of the corpus luteum) and the initiation of childbirth (parturition).[5][6][11] It is plausible that 11-Deoxy PGF2 $\beta$  contributes to these processes.
- **Steroidogenesis Regulation:** In human chorion trophoblast cells, PGF2 $\alpha$ , acting through the FP receptor, stimulates the activity of 11 $\beta$ -hydroxysteroid dehydrogenase 1 (11 $\beta$ -HSD1).[10] This enzyme converts inactive cortisone to active cortisol, suggesting a feed-forward loop that may be important in the onset of labor.[10]

## Part 4: Experimental Methodologies for Elucidating the Mechanism of Action

A robust understanding of the mechanism of action requires rigorous experimental validation. The following protocols provide a framework for investigating the interaction of 11-Deoxy PGF2 $\beta$  with its target receptors and the subsequent signaling events.

## Experimental Workflow Overview



[Click to download full resolution via product page](#)

Caption: A logical workflow for investigating the mechanism of action.

### Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity ( $K_i$ ) of 11-Deoxy PGF2 $\beta$  for the FP receptor and to assess its specificity against other prostanoid receptors.

Principle: This assay measures the ability of a non-labeled ligand (11-Deoxy PGF2 $\beta$ ) to compete with a radiolabeled ligand (e.g., [3H]PGF2 $\alpha$ ) for binding to the receptor.

Methodology:

- Cell Culture and Membrane Preparation:
  - Culture HEK293 cells stably expressing the human FP receptor.
  - Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl<sub>2</sub>, pH 7.4).
  - Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.
  - Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

- Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., via Bradford assay).
- Binding Reaction:
  - In a 96-well plate, add a constant amount of cell membrane preparation (e.g., 20-50  $\mu\text{g}$  protein).
  - Add a constant concentration of radiolabeled ligand (e.g.,  $[^3\text{H}]\text{PGF}2\alpha$ ) at a concentration near its dissociation constant ( $K_d$ ).
  - Add increasing concentrations of the unlabeled competitor, 11-Deoxy  $\text{PGF}2\beta$  (e.g., from  $10^{-11}$  M to  $10^{-5}$  M).
  - For non-specific binding, add a high concentration of an unlabeled standard ligand (e.g., 10  $\mu\text{M}$   $\text{PGF}2\alpha$ ).
  - Incubate at a set temperature (e.g.,  $37^\circ\text{C}$ ) for an optimal time (e.g., 30 minutes) to reach equilibrium.[\[12\]](#)
- Separation and Counting:
  - Rapidly filter the reaction mixture through a glass fiber filter (e.g., GF/B) using a cell harvester to separate bound from free radioligand.
  - Wash the filters multiple times with ice-cold wash buffer.
  - Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
- Data Analysis:
  - Plot the percentage of specific binding against the log concentration of the competitor.
  - Fit the data to a one-site competition model using non-linear regression to determine the  $\text{IC}_{50}$  value.

- Calculate the  $K_i$  value using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_d)$ , where  $[L]$  is the concentration of the radioligand and  $K_d$  is its dissociation constant.

## Protocol 2: Intracellular Calcium Mobilization Assay

Objective: To measure the functional potency ( $EC_{50}$ ) of 11-Deoxy PGF $2\beta$  in activating the Gq pathway.

Principle: This assay uses a fluorescent calcium indicator dye that increases in fluorescence intensity upon binding to free intracellular calcium released from the endoplasmic reticulum following receptor activation.

Methodology:

- Cell Preparation:
  - Plate HEK293 cells expressing the FP receptor in a black, clear-bottom 96-well plate and grow to confluence.
- Dye Loading:
  - Remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
  - Incubate in the dark at 37°C for 45-60 minutes.
  - Wash the cells gently with the buffer to remove excess dye.
- Compound Addition and Measurement:
  - Use a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR, FlexStation).
  - Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).
  - Inject varying concentrations of 11-Deoxy PGF $2\beta$  into the wells.

- Immediately begin measuring the fluorescence intensity over time (e.g., every second for 2-3 minutes) to capture the transient calcium peak.
- Data Analysis:
  - Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each concentration.
  - Plot the response against the log concentration of 11-Deoxy PGF2 $\beta$ .
  - Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).

## Protocol 3: Ex Vivo Smooth Muscle Contraction Assay

Objective: To assess the physiological effect of 11-Deoxy PGF2 $\beta$  on smooth muscle tissue.

Principle: This assay measures the isometric contraction of an isolated tissue strip in response to the agonist in a controlled organ bath environment.

Methodology:

- Tissue Dissection and Mounting:
  - Humanely euthanize an animal (e.g., guinea pig) and dissect the desired tissue (e.g., trachea or bronchial rings).[3]
  - Place the tissue in cold, oxygenated Krebs-Henseleit solution.
  - Prepare tissue strips or rings of a standardized size (e.g., 4 mm).
  - Mount the tissue strips in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O<sub>2</sub> / 5% CO<sub>2</sub>.
  - Connect one end of the tissue to a fixed hook and the other to an isometric force transducer.
- Equilibration and Viability Check:

- Allow the tissue to equilibrate under a resting tension (e.g., 1 gram) for at least 60 minutes, replacing the buffer every 15 minutes.
- Test tissue viability by inducing a contraction with a known agent (e.g., potassium chloride or carbachol).
- Cumulative Concentration-Response Curve:
  - Once the tissue has returned to baseline tension, add 11-Deoxy PGF<sub>2</sub>β to the bath in a cumulative manner, increasing the concentration in half-log increments.
  - Allow the response to each concentration to stabilize before adding the next.
  - Record the force of contraction at each concentration.
- Data Analysis:
  - Express the contraction at each concentration as a percentage of the maximum response achieved with a standard agonist (e.g., PGF<sub>2</sub>α or KCl).
  - Plot the percentage contraction against the log concentration of 11-Deoxy PGF<sub>2</sub>β.
  - Fit the data to a sigmoidal dose-response curve to determine the EC<sub>50</sub> and E<sub>max</sub>.

## Conclusion

11-Deoxy prostaglandin F<sub>2</sub>β and its isomers are bioactive lipid mediators that exert their effects primarily through the G<sub>q</sub>-coupled FP receptor. Their mechanism of action involves the activation of the phospholipase C pathway, leading to intracellular calcium mobilization, PKC activation, and the stimulation of MAPK signaling cascades. These molecular events culminate in significant physiological responses, most notably potent smooth muscle contraction and modulation of cell proliferation. The experimental protocols detailed herein provide a comprehensive framework for researchers to dissect this signaling pathway, contributing to a deeper understanding of prostaglandin biology and the development of novel therapeutics targeting these pathways.

## References

- Wikipedia. (2023, December 1). Prostaglandin F2alpha. Retrieved from [[Link](#)]
- Alfaidy, N., Sun, M., Fraher, L., & Challis, J. R. (2001). Prostaglandin F2alpha potentiates cortisol production by stimulating 11beta-hydroxysteroid dehydrogenase 1: a novel feedback loop that may contribute to human labor. *The Journal of Clinical Endocrinology and Metabolism*, 86(11), 5439–5446. Retrieved from [[Link](#)]
- Watanabe, K., Iguchi, Y., Iguchi, S., Arai, Y., Hayaishi, O., & Roberts, L. J. (1986). Determination of 9 alpha, 11 beta-prostaglandin F2 by stereospecific antibody in various rat tissues. *Advances in Prostaglandin, Thromboxane, and Leukotriene Research*, 16, 219-222. Retrieved from [[Link](#)]
- Greenberg, R., & Smorong, K. (1975). Structure-activity relationships in a series of 11-deoxy prostaglandins. *Canadian Journal of Physiology and Pharmacology*, 53(5), 799-813. Retrieved from [[Link](#)]
- Tang, E. H., & Vanhoutte, P. M. (2010). PG F2α receptor: a promising therapeutic target for cardiovascular disease. *Frontiers in Pharmacology*, 1, 113. Retrieved from [[Link](#)]
- National Center for Biotechnology Information. (n.d.). PTGFR prostaglandin F receptor [Homo sapiens (human)]. Gene. Retrieved from [[Link](#)]
- Orlicky, D. J., & Rone, J. D. (1988). Binding and second messengers of prostaglandins F2 alpha and E1 in primary cultures of rabbit endometrial cells. *Prostaglandins*, 35(5), 757-770. Retrieved from [[Link](#)]
- National Center for Biotechnology Information. (n.d.). **11-Deoxy prostaglandin F2beta**. PubChem Compound Database. Retrieved from [[Link](#)]
- Beasley, C. R., Robinson, C., Featherstone, R. L., Varley, J. G., Hardy, C. C., Church, M. K., & Holgate, S. T. (1987). 9 alpha,11 beta-prostaglandin F2, a novel metabolite of prostaglandin D2 is a potent contractile agonist of human and guinea pig airways. *The Journal of Clinical Investigation*, 79(3), 978–983. Retrieved from [[Link](#)]
- Sales, K. J., Battersby, S., Williams, A. R., & Jabbour, H. N. (2004). Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma. *The Journal of Clinical Endocrinology and Metabolism*, 89(2), 986–993. Retrieved from [[Link](#)]

- National Center for Biotechnology Information. (2022, February 19). Growth differentiation factor-11 downregulates steroidogenic acute regulatory protein expression through ALK5-mediated SMAD3 signaling pathway in human granulosa-lutein cells. Retrieved from [[Link](#)]
- National Center for Biotechnology Information. (n.d.). Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors. Retrieved from [[Link](#)]
- National Center for Biotechnology Information. (2021, November 26). The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation. Retrieved from [[Link](#)]
- Beasley, C. R., Robinson, C., Featherstone, R. L., Varley, J. G., Hardy, C. C., Church, M. K., & Holgate, S. T. (1987). 9 alpha,11 beta-prostaglandin F2, a novel metabolite of prostaglandin D2 is a potent contractile agonist of human and guinea pig airways. *The Journal of Clinical Investigation*, 79(3), 978-983. Retrieved from [[Link](#)]
- National Center for Biotechnology Information. (n.d.). Second Messengers. Retrieved from [[Link](#)]
- Giles, H., Bolofo, M. L., Lydford, S. J., & Leff, P. (1993). A comparative study of the prostanoid receptor profile of 9 alpha 11 beta-prostaglandin F2 and prostaglandin D2. *British Journal of Pharmacology*, 110(4), 1433–1438. Retrieved from [[Link](#)]
- Clinical Gate. (2015, March 1). Second Messengers. Retrieved from [[Link](#)]
- National Center for Biotechnology Information. (n.d.). The effect of mental stress on prostaglandin F2 alpha in patients with essential hypertension and in healthy subjects. Retrieved from [[Link](#)]
- National Center for Biotechnology Information. (n.d.). 15-deoxy-delta12,14-prostaglandin J2 inhibits Bay 11-7085-induced sustained extracellular signal-regulated kinase phosphorylation and apoptosis in human articular chondrocytes and synovial fibroblasts. Retrieved from [[Link](#)]
- Kuehl, F. A., & Humes, J. L. (1972). Direct Evidence for a Prostaglandin Receptor and Its Application to Prostaglandin Measurements. *Proceedings of the National Academy of Sciences of the United States of America*, 69(2), 480–484. Retrieved from [[Link](#)]

- ResearchGate. (n.d.). Potencies of 2-versus 3-series PGs in eliciting second messenger... Retrieved from [[Link](#)]
- Jabbour, H. N., Sales, K. J., Smith, O. P., Battersby, S., & Boddy, S. C. (2003). Prostaglandin (PG) F2 $\alpha$  Receptor Expression and Signaling in Human Endometrium: Role of PGF2 $\alpha$  in Epithelial Cell Proliferation. *The Journal of Clinical Endocrinology & Metabolism*, 88(6), 2793–2801. Retrieved from [[Link](#)]
- National Center for Biotechnology Information. (2023, May 9). Ligand-induced activation and G protein coupling of prostaglandin F2 $\alpha$  receptor. Retrieved from [[Link](#)]
- Abramovitz, M., Adam, M., Boie, Y., Carrière, M., Denis, D., Godbout, C., ... & Gallant, M. A. (2001). Key structural features of prostaglandin E(2) and prostanoid analogs involved in binding and activation of the human EP(1) prostanoid receptor. *Molecular Pharmacology*, 59(6), 1446-1452. Retrieved from [[Link](#)]
- ScienceDirect. (n.d.). Computational and experimental approaches to probe GPCR activation and signaling. Retrieved from [[Link](#)]
- MDPI. (n.d.). A Review on Farnesoid X Receptor (FXR) Modulators Focusing on Benzimidazole Scaffold. Retrieved from [[Link](#)]
- JoVE. (2023, March 1). GPCR and arrestin Interactions Analysis to Accelerate Drug Discovery | Protocol Preview. Retrieved from [[Link](#)]
- National Center for Biotechnology Information. (n.d.). 11 $\beta$ HSD2 Efficacy in Preventing Transcriptional Activation of the Mineralocorticoid Receptor by Corticosterone. Retrieved from [[Link](#)]
- ResearchGate. (n.d.). G Protein-Coupled Receptor Screening Assays: Methods and Protocols. Retrieved from [[Link](#)]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. caymanchem.com \[caymanchem.com\]](https://www.caymanchem.com)
- [2. 9 alpha,11 beta-prostaglandin F2, a novel metabolite of prostaglandin D2 is a potent contractile agonist of human and guinea pig airways - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. 9 alpha,11 beta-prostaglandin F2, a novel metabolite of prostaglandin D2 is a potent contractile agonist of human and guinea pig airways - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [4. Structure-activity relationships in a series of 11-deoxy prostaglandins - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [5. Frontiers | PG F2 \$\alpha\$  Receptor: A Promising Therapeutic Target for Cardiovascular Disease \[frontiersin.org\]](#)
- [6. Prostaglandin F2alpha - Wikipedia \[en.wikipedia.org\]](#)
- [7. A comparative study of the prostanoid receptor profile of 9 alpha 11 beta-prostaglandin F2 and prostaglandin D2 - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [8. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [9. academic.oup.com \[academic.oup.com\]](https://academic.oup.com)
- [10. Prostaglandin F2alpha potentiates cortisol production by stimulating 11beta-hydroxysteroid dehydrogenase 1: a novel feedback loop that may contribute to human labor - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [11. PTGFR prostaglandin F receptor \[Homo sapiens \(human\)\] - Gene - NCBI \[ncbi.nlm.nih.gov\]](#)
- [12. Binding and second messengers of prostaglandins F2 alpha and E1 in primary cultures of rabbit endometrial cells - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Introduction: Unveiling a Key Prostaglandin Metabolite]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b160263#11-deoxy-prostaglandin-f2beta-mechanism-of-action\]](https://www.benchchem.com/product/b160263#11-deoxy-prostaglandin-f2beta-mechanism-of-action)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)